![molecular formula C14H13N3O3 B3873648 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873648.png)
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
Descripción general
Descripción
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide, also known as DPEBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is in the field of medicinal chemistry. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not yet fully understood. However, studies have suggested that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells by suppressing the activity of various enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects on the human body. Studies have shown that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide can reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress and inflammation. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to regulate the expression of various genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its low toxicity and high efficacy. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to be relatively safe for use in various in vitro and in vivo experiments. However, one of the limitations of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. One of the primary areas of research is the optimization of the synthesis method to improve the yield and purity of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide and its potential applications in various fields of scientific research. Finally, studies are needed to determine the safety and efficacy of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in human clinical trials, which could lead to the development of novel anti-cancer and anti-inflammatory drugs.
Propiedades
IUPAC Name |
2,4-dihydroxy-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(10-3-2-6-15-8-10)16-17-14(20)12-5-4-11(18)7-13(12)19/h2-8,18-19H,1H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYZRQYDXRWIS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49828763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



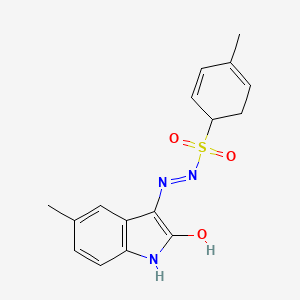

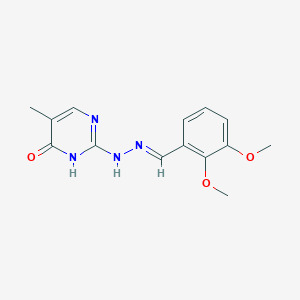
![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873580.png)
![[(3-cyano-6-isobutyl-2-pyridinyl)thio]acetic acid](/img/structure/B3873587.png)
![(2-chlorophenyl)[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B3873596.png)
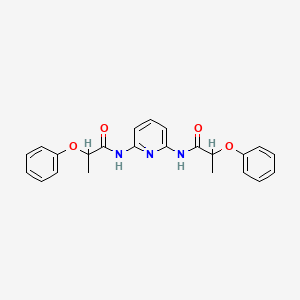


![N-(4-{[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3873621.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(2-pyridinyl)ethyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3873628.png)
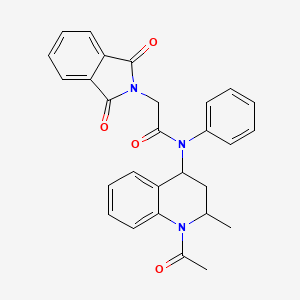
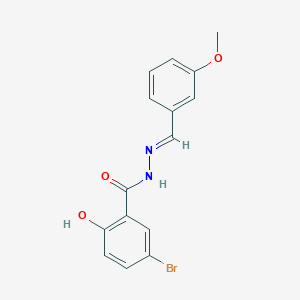
![4-ethoxy-N-(4-methylphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3873651.png)